molecular formula C14H19NO B1367226 1-Benzyl-3-methyl-2-azepanone

1-Benzyl-3-methyl-2-azepanone

Cat. No.: B1367226
M. Wt: 217.31 g/mol
InChI Key: AWORBBROWYQGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methyl-2-azepanone is a seven-membered cyclic ketone (azepanone) with a benzyl group at position 1 and a methyl group at position 3. The 2-azepanone core features a carbonyl group at position 2, which confers unique reactivity compared to non-ketone azepanes. Key spectroscopic characteristics inferred from structurally related compounds include:

  • 1H NMR: Aromatic protons (δ ~7.1–7.3 ppm for benzyl), methyl groups (δ ~2.3–2.4 ppm), and azepane ring protons (δ ~1.6–3.5 ppm) .
  • 13C NMR: A carbonyl carbon resonance at δ ~200–210 ppm for the 2-azepanone moiety, distinct from non-ketone analogs .

Properties

IUPAC Name

1-benzyl-3-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-7-5-6-10-15(14(12)16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWORBBROWYQGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(2-Methylbenzyl)azepane

  • Structure : Lacks the 2-ketone group, making it a saturated azepane derivative.
  • Properties: Reduced polarity compared to 1-Benzyl-3-methyl-2-azepanone, as evidenced by higher solubility in non-polar solvents .
  • Synthesis : Prepared via alkylation of azepane with 2-methylbenzyl bromide, yielding 76% isolated product .

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

  • Structure: Features a benzoyl group substituted with a phenoxyethoxy chain, increasing molecular weight (339.43 g/mol vs. ~245 g/mol for the target compound).

Ring Size Variations

Piperidone Derivatives (6-Membered Rings)

  • Example : (R)-(1-Benzylpiperidin-3-yl)-methanamine .

Substituent Effects

Compound Key Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Benzyl, methyl ~245* Cyclic ketone, tertiary amine
1-(2-Methylbenzyl)azepane 2-Methylbenzyl 217.34 Tertiary amine
1-[3-(2-Phenoxyethoxy)benzoyl]azepane Phenoxyethoxybenzoyl 339.43 Amide, ether

*Estimated based on structural analogs.

Research Findings

  • Synthetic Efficiency : Alkylation strategies for azepane derivatives (e.g., 76% yield for 1-(2-Methylbenzyl)azepane) highlight scalable methods applicable to the target compound .
  • Spectroscopic Trends: Carbonyl resonances in 13C NMR provide a clear distinction between azepanones and non-ketone analogs .
  • Substituent Impact: Bulkier groups (e.g., phenoxyethoxy in ) reduce solubility in aqueous media but improve stability in organic phases.

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